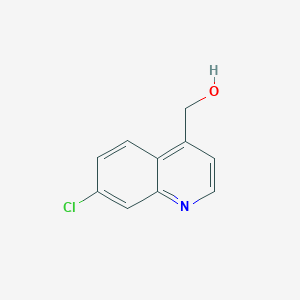
4-Hydroxymethyl-7-chloroquinoline
Cat. No. B8541790
M. Wt: 193.63 g/mol
InChI Key: CUUVOPPQCSQSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06117884
Procedure details


A 200 ml stainless steel autoclave was loaded with 4-bromo-7-chloroquinoline (1.2 g, 5.0 mmol) (Can. Pat. CA 94-2133620 941004), bis(triphenylphosphine)palladium chloride (0.1 g), triethylamine (3 ml) and ethanol (40 ml) and pressurized to 200 psi with carbon monoxide. The autoclave was heated at 120° C. for 12 hours, cooled, and vented. Solids were removed by filtration through celite and the mother liquor concentrated in vacuo. The residue was taken up in chloroform (50 ml), washed with water (3×50 ml), saturated brine (50 ml), and dried (Na2SO4). Filtration and removal of solvent left 1.3 g of a brown liquid. Flash chromatography on silica using 1 vol % CH3CN in CH2Cl2 as eluent afforded product as a colorless syrup which solidified to a waxy solid. This solid was dissolved in methanol (50 ml) and sodium borohydride was added over two hours until judged complete by TLC. The reaction was diluted with water and acidified with 1N hydrochloric acid and then neutralized with sodium bicarbonate. The resulting solid was recovered via filtration, dissolved in ethyl acetate and dried (MgSO4). Filtration and concentration afforded the desired compound (mp: 160° C., 0.66 g, 68% over two steps).
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One











Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[C]=O.[BH4-].[Na+].Cl.[C:18](=O)(O)[O-:19].[Na+]>CO.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O)C.C(N(CC)CC)C>[OH:19][CH2:18][C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:2.3,5.6,^3:12,^1:28,47|
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=NC2=CC(=CC=C12)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Nine
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solids were removed by filtration through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mother liquor concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×50 ml), saturated brine (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and removal of solvent
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left 1.3 g of a brown liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Flash chromatography on silica using 1 vol % CH3CN in CH2Cl2 as eluent afforded product as a colorless syrup which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solid was recovered via filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and concentration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC=NC2=CC(=CC=C12)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.66 g | |
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
